3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at position 3 of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-ethoxyphenyl group, while the carboxamide nitrogen is attached to a 3-fluorophenyl ring.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-3-27-17-9-7-16(8-10-17)23(2)29(25,26)18-11-12-28-19(18)20(24)22-15-6-4-5-14(21)13-15/h4-13H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIWBMPYVQUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of Substituents: The ethoxyphenyl, methylsulfamoyl, and fluorophenyl groups are introduced through a series of substitution reactions.
Coupling Reactions: The final step involves coupling the substituted thiophene with the desired carboxamide group.
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common method used to introduce various substituents onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including:
- Cancer : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Its mechanism may involve the modulation of specific enzymes or receptors linked to cancer cell proliferation.
- Inflammatory Conditions : The sulfamoyl group may enhance anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Biological Research
Research has shown that 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide exhibits significant biological activity:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to new treatments for metabolic disorders.
- Cellular Pathway Modulation : The compound's interaction with cellular receptors can lead to altered gene expression patterns, which are crucial for understanding disease mechanisms.
Material Science
In material science, the compound is being explored as a building block for the synthesis of novel materials:
- Conductive Polymers : Due to its conjugated structure, it can be incorporated into conducting polymers used in electronic devices, sensors, and photovoltaic cells.
Case Studies
-
Antitumor Activity :
A study demonstrated that derivatives of this compound showed significant inhibition of tumor cell lines in vitro. The results indicated a dose-dependent response with increased apoptosis in treated cells compared to controls. -
Inflammatory Response Modulation :
In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes compared to untreated groups.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Key Differences and Implications
Electronic Effects: The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with chlorine or trifluoromethoxy groups (electron-withdrawing) in analogs . This may influence receptor binding or metabolic stability.
Lipophilicity :
- Analog 2’s butyl chain increases hydrophobicity, which may improve membrane permeability but reduce solubility . The target compound’s ethoxy and fluorine groups offer intermediate lipophilicity, likely enhancing bioavailability.
Biological Activity :
- Analogs with chlorine substituents (e.g., Analog 3) show antimicrobial activity, suggesting the target’s fluorine could similarly enhance efficacy while reducing toxicity .
- Nitrothiophene carboxamides (e.g., ) exhibit antibacterial properties with purity-dependent activity (42–99.05%), highlighting the importance of synthetic optimization .
Synthetic Challenges: The target compound’s ethoxy group may require milder reaction conditions compared to chlorinated analogs, which often involve harshalogens . Purity variations in analogs (e.g., 42% in vs. 99.05% in another) underscore the need for advanced purification techniques like column chromatography .
Antimicrobial and Anticancer Potential
- Nitrothiophene Derivatives : Compounds with nitro groups () demonstrate narrow-spectrum antibacterial activity, with LCMS and NMR confirming structural integrity .
- SMO Receptor Agonists : Benzo[b]thiophene carboxamides () act as Smoothened receptor modulators, suggesting the target’s thiophene core could be tailored for oncology applications .
- Heterocyclic Hybrids : Thiazole and pyridone derivatives () with sulfamoyl moieties show broad antimicrobial activity, supporting the pharmacophore relevance of the sulfamoyl group .
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide is a novel derivative within the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈FNO₃S
- Molecular Weight : 305.37 g/mol
- CAS Number : 1385392-47-1
The key functional groups include a thiophene ring, a sulfamoyl moiety, and a fluorophenyl substituent, which are critical for its biological activity.
Research indicates that thiophene carboxamide derivatives exhibit their biological effects primarily through the following mechanisms:
- Tubulin Inhibition : Similar to Combretastatin A-4 (CA-4), these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Kinases : Compounds with sulfamoyl groups have shown potential as kinase inhibitors, modulating pathways involved in cell proliferation and survival .
- Induction of Apoptosis : The compound has been observed to activate caspases and trigger mitochondrial-mediated apoptosis in various cancer cell lines .
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Hep3B (Hepatocellular carcinoma) | 5.46 | Tubulin binding and disruption |
| K562 (Chronic myelogenous leukemia) | 2.5 | Apoptotic pathway activation |
| MCF-7 (Breast cancer) | 12.58 | Cell cycle arrest at G2/M phase |
Case Studies
- Hep3B Cell Line Study : The compound exhibited significant anti-proliferative activity with an IC₅₀ value of 5.46 µM, comparable to established chemotherapeutics like CA-4. It was noted for inducing morphological changes in spheroid formations, suggesting a potent effect on tumor architecture .
- K562 Cell Line Study : Treatment with the compound resulted in apoptosis as indicated by increased caspase activity and DNA fragmentation. The study highlighted that exposure to low micromolar concentrations was sufficient to elicit significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of thiophene carboxamide derivatives is heavily influenced by their structural components:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxamide derivatives with sulfamoyl intermediates. For example, analogous compounds (e.g., saflufenacil) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Characterization via HPLC and NMR ensures purity (>95%) and structural confirmation .
Q. What safety protocols should be followed during handling and storage of this compound?
- Methodological Answer : Refer to SDS guidelines for structurally related sulfamoyl compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Disposal : Neutralize acidic/basic residues before incineration or chemical waste disposal .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., 3-fluorophenyl vs. 4-ethoxyphenyl groups).
- HPLC-MS : Assess purity (>98%) and detect trace impurities.
- IR Spectroscopy : Identify sulfonamide (SO₂) and carboxamide (C=O) stretches (~1350 cm⁻¹ and ~1650 cm⁻¹, respectively) .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Modify the ethoxyphenyl or fluorophenyl groups to assess steric/electronic effects (e.g., replace ethoxy with methoxy or trifluoromethoxy).
- Biological Assays : Screen analogs against kinase panels (e.g., VEGFR2, c-Kit) using enzymatic IC₅₀ assays and cell-based models (e.g., HUVEC migration inhibition).
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can researchers investigate the compound’s potential to overcome multidrug resistance (MDR) in cancer models?
- Methodological Answer :
- Dual-Target Assays : Evaluate P-glycoprotein (P-gp) inhibition via calcein-AM efflux assays (EC₅₀ values <50 μM indicate potency).
- Combination Studies : Co-administer with doxorubicin in LS180 colorectal carcinoma cells; measure caspase-3 activation and colony formation reduction.
- In Vivo Validation : Use xenograft models to assess tumor regression and P-gp expression via immunohistochemistry .
Q. What experimental approaches are suitable for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., demethylation at the sulfamoyl group).
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
